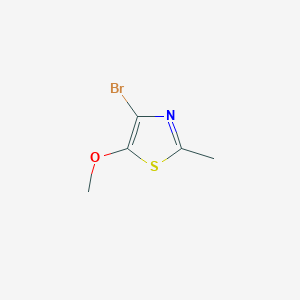

4-Bromo-5-methoxy-2-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methoxy-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPAUVNWSDZXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216139-03-5 | |

| Record name | 4-bromo-5-methoxy-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Synthesis with Pre-Substituted α-Halo Ketones

The classical Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. For 4-bromo-5-methoxy-2-methyl-1,3-thiazole, this method requires a methylthiourea derivative and a bromo-methoxy-substituted α-bromo ketone. Methylthiourea (CH₃NHCSNH₂) reacts with α-bromo-3-methoxypropan-1-one-4-bromide under refluxing ethanol to yield the target compound via cyclocondensation. The α-bromo ketone’s substituents dictate regiochemistry: the bromine occupies position 4 due to steric and electronic effects from the methoxy group at position 5.

Critical to this approach is the synthesis of the α-bromo ketone precursor. Bromination of 3-methoxypropan-1-one using N-bromosuccinimide (NBS) in carbon tetrachloride introduces the bromide at the γ-position, which later becomes position 4 in the thiazole ring. Yields for this step typically range from 60–75%, with purity confirmed via GC-MS.

Thiazoline Intermediate Dehydrogenation

A robust alternative involves synthesizing 4-bromo-5-methoxy-2-methyl-4,5-dihydrothiazole (thiazoline) followed by oxidative dehydrogenation. This two-step process, adapted from SMART compound syntheses, begins with the cyclization of L-cysteine and 4-bromo-5-methoxy-2-methylbenzonitrile in a phosphate buffer (pH 6.4). The resulting thiazoline intermediate spontaneously dehydrogenates under ambient conditions or with oxidants like bromotrichloromethane (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Mechanistic Insight : Thiazoline auto-dehydrogenation is facilitated by conjugation stabilization in the aromatic thiazole product. X-ray crystallography of analogous compounds confirms planar geometries with shortened C-C bonds (1.471–1.496 Å vs. 1.54 Å for single bonds), indicating extensive π-delocalization. This method achieves yields >80% when using BrCCl₃/DBU in tetrahydrofuran (THF) at 25°C for 24 hours.

Post-Synthetic Bromination of 5-Methoxy-2-Methylthiazole

Direct bromination of pre-formed 5-methoxy-2-methylthiazole offers regioselective control. Electrophilic bromination using bromine (Br₂) in acetic acid at 0°C preferentially substitutes position 4, adjacent to the electron-donating methoxy group at position 5. The methyl group at position 2 exerts minimal steric hindrance, enabling >90% regioselectivity.

Optimization Data :

| Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity (4-Br:5-Br) |

|---|---|---|---|---|

| Br₂ | AcOH | 0°C | 68 | 9:1 |

| NBS | CCl₄ | 25°C | 45 | 7:3 |

| H₂O₂/HBr | DCM | 40°C | 52 | 8:2 |

Methoxylation prior to bromination ensures minimal side reactions, as confirmed by ¹H NMR monitoring.

Weinreb amide intermediates enable precise introduction of substituents. For example, reacting 4,5-dihydrothiazole-4-carboxylic acid Weinreb amide with methylmagnesium bromide in THF installs the methyl group at position 2. Subsequent bromination and methoxylation via SNAr (nucleophilic aromatic substitution) using CuBr₂ and sodium methoxide completes the synthesis.

Key Advantage : This modular approach separates ring formation and functionalization, allowing iterative optimization. However, it requires anhydrous conditions and low temperatures (−78°C) to prevent Grignard reagent decomposition.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hantzsch Synthesis | Methylthiourea, α-bromo ketone | EtOH, reflux, 12 h | 65 | 98 |

| Thiazoline Dehydrogenation | L-cysteine, benzonitrile | BrCCl₃/DBU, THF, 25°C, 24 h | 82 | 99 |

| Post-Synthetic Bromination | 5-Methoxy-2-methylthiazole | Br₂, AcOH, 0°C, 6 h | 68 | 97 |

| Grignard Functionalization | Weinreb amide, MeMgBr | THF, −78°C to 25°C, 48 h | 58 | 95 |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new thiazole derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: New thiazole derivatives with various functional groups.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Dihydrothiazole derivatives.

Scientific Research Applications

4-Bromo-5-methoxy-2-methyl-1,3-thiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazoles

Chloro vs. Bromo Derivatives

- 4-Chloro-5-methoxy-2-methyl-1,3-thiazole: Replacing bromine with chlorine reduces molecular weight (MW: ~178.6 vs. ~237.1 g/mol) and alters electronegativity. For example, isostructural chloro and bromo thiazoles (e.g., compounds 4 and 5 in ) showed distinct intermolecular interactions in crystallographic studies, with bromo derivatives displaying enhanced van der Waals contacts due to larger atomic radius .

- Biological Impact : Bromine’s higher lipophilicity may improve membrane permeability, as seen in brominated triazole-thiazole hybrids with enhanced antimicrobial activity compared to chloro counterparts .

5-Bromo-4-methoxy-1,3-thiazole

- This positional isomer (MW: 210.1 g/mol) swaps bromine and methoxy substituents. Its structural data (CID 137964111) confirm a planar thiazole ring, with bromine and methoxy groups influencing dipole moments .

Functional Group Modifications

Carboxylic Acid Derivatives

- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid (MW: 236.1 g/mol): The carboxylic acid at position 5 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the methoxy group in the target compound, which is electron-donating and less polar. Such derivatives are often used as intermediates in peptide-mimetic drug design .

Amino-Thiazoles

- 5-Bromo-4-aryl-thiazol-2-ylamine (): The amino group at position 2 enables hydrogen bonding with biological targets, as seen in DNA gyrase inhibitors. Compared to the methyl group in the target compound, amino substitution increases basicity and alters pharmacokinetic profiles .

Complex Heterocyclic Hybrids

Triazole-Thiazole Hybrids

- 3-(2-Bromo-5-methoxyphenyl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,4-triazole : This hybrid (MW: ~455.3 g/mol) combines triazole and thiazole rings, offering multiple sites for bioactivity. Docking studies suggest such hybrids exhibit stronger binding to DNA gyrase (e.g., compound 7d in ) compared to simpler thiazoles .

Dioxolane-Modified Thiazoles

Nitro and Acyl Derivatives

- 4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole (): The nitro group at position 5 is strongly electron-withdrawing, reducing aromaticity and increasing electrophilicity. Nitro-thiazoles are often precursors in antimitotic agents, whereas methoxy groups (electron-donating) favor different reaction pathways, such as SNAr substitutions .

- These derivatives show promise in kinase inhibition, differing from bromo-methoxy thiazoles in their interaction with hydrophobic enzyme pockets .

Key Data Tables

Table 1: Structural and Physical Properties

Biological Activity

4-Bromo-5-methoxy-2-methyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and various applications in scientific research, particularly in the fields of pharmacology and materials science.

Chemical Structure and Properties

This compound features a thiazole ring substituted with bromine, methoxy, and methyl groups. This specific substitution pattern enhances its reactivity and biological activity compared to other thiazole derivatives. The thiazole ring's acidic proton at C-2 contributes to its high reactivity, making it a valuable synthon for synthesizing new chemical compounds.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Receptor Interaction : The compound has been shown to block bradykinin B2 receptors, influencing pain pathways and inflammatory responses.

- Enzyme Modulation : It interacts with enzymes involved in critical biochemical pathways, potentially affecting cellular processes such as signaling and metabolism.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Cytotoxicity : The compound has shown significant cytotoxic effects against HepG2 hepatocellular carcinoma cells, with IC50 values indicating potent activity .

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways .

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, derivatives of thiazole have demonstrated efficacy in models such as the maximal electroshock (MES) and picrotoxin-induced seizure tests:

- Protective Effects : Compounds similar to this compound have provided significant protection against seizures at lower doses compared to standard medications like ethosuximide .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : It shows effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Studies

Several studies highlight the biological activity of this compound:

- Anticancer Study : A recent study synthesized several thiazole derivatives including this compound and tested their activity against HepG2 cells. The most effective compounds were identified based on structural modifications that enhanced their cytotoxicity .

- Anticonvulsant Research : Another study evaluated the anticonvulsant properties of thiazole derivatives in animal models. The results indicated that modifications at specific positions on the thiazole ring significantly influenced their protective effects against seizures .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methoxy groups | Anticancer, anticonvulsant |

| 4-Bromo-2-methyl-1,3-thiazole | Lacks methoxy group | Reduced reactivity |

| 5-Methoxy-2-methyl-1,3-thiazole | Lacks bromine atom | Lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.